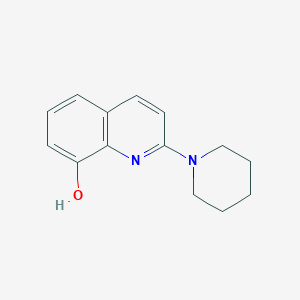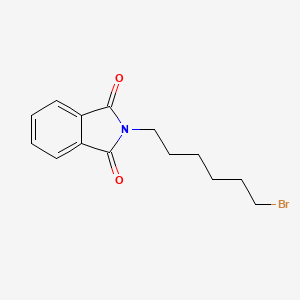![molecular formula C11H10Br2O2 B1267075 4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione CAS No. 142436-72-4](/img/structure/B1267075.png)
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione is a complex organic compound with the molecular formula C₁₁H₁₀Br₂O₂ and a molecular weight of 334.00 g/mol . This compound is primarily used in proteomics research and is known for its unique tetracyclic structure, which includes two bromine atoms and two ketone groups .
Métodos De Preparación
The synthesis of 4,10-Dibromotetracyclo[6300^{2,6}0^{5,9}]undecane-3,11-dione involves multiple steps, typically starting with the formation of the tetracyclic core This core is then brominated to introduce the bromine atoms at the 4 and 10 positionsThe reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the correct placement of the bromine atoms .
Análisis De Reacciones Químicas
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Aplicaciones Científicas De Investigación
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, its unique structure makes it a valuable compound for studying the effects of bromine and ketone groups on biological systems .
Mecanismo De Acción
The mechanism of action of 4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione involves its interaction with specific molecular targets, such as proteins and enzymes. The bromine atoms and ketone groups play a crucial role in these interactions, potentially altering the activity of the target molecules. The exact pathways and molecular targets involved are still under investigation .
Comparación Con Compuestos Similares
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione can be compared to other tetracyclic compounds, such as Pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione . While both compounds share a similar tetracyclic core, this compound is unique due to the presence of bromine atoms and ketone groups, which significantly influence its chemical properties and reactivity .
Propiedades
IUPAC Name |
4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O2/c12-8-4-2-1-3-5(4)9(13)11(15)7(3)6(2)10(8)14/h2-9H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUXQHQIUKJHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(C2C(=O)C3Br)C(=O)C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298542 |
Source


|
| Record name | 4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142436-72-4 |
Source


|
| Record name | 4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,10-dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


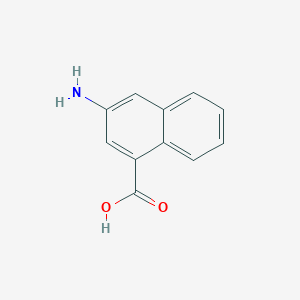
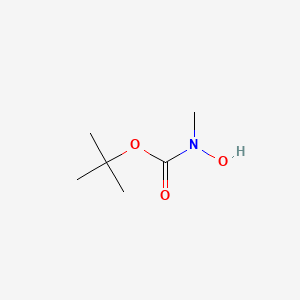

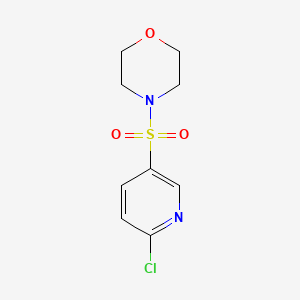
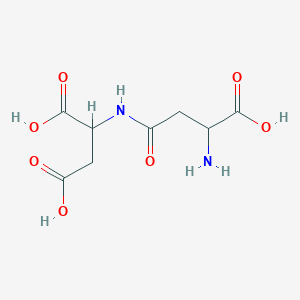


![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)
